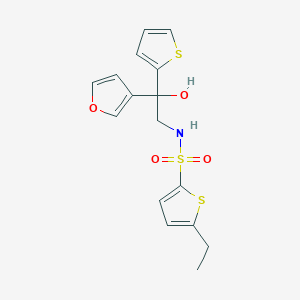
5-ethyl-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-ethyl-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C16H17NO4S3 and its molecular weight is 383.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
5-ethyl-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide is a complex organic compound characterized by its unique molecular structure, which includes thiophene and furan moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound is C15H17N3O4S3, with a molecular weight of approximately 397.5 g/mol. The compound features a sulfonamide group, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C15H17N3O4S3 |
| Molecular Weight | 397.5 g/mol |
| Functional Groups | Sulfonamide, Furan, Thiophene |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key synthetic routes may include:
- Formation of the Thiophene Ring : Utilizing thiophene derivatives to create the core structure.
- Introduction of the Furan Moiety : Employing methods such as cyclization reactions to incorporate furan.
- Sulfonation : Adding the sulfonamide group via appropriate sulfonating agents.
Antimicrobial Activity
Research indicates that compounds with thiophene and furan rings often exhibit significant antimicrobial properties. For example, studies have shown that related thiophene derivatives inhibit bacterial growth effectively, suggesting that this compound may possess similar activity.
Anti-inflammatory Activity
Thiophene derivatives have been documented for their anti-inflammatory effects. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). Preliminary studies suggest that this compound may reduce inflammation markers in vitro.
Anticancer Activity
Compounds containing thiophene and furan moieties have been explored for their anticancer potential. The biological activity often relates to their ability to induce apoptosis in cancer cells or inhibit tumor growth through various pathways, including modulation of cell cycle regulators.
Case Studies
-
Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several thiophene derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structures to our target compound exhibited minimum inhibitory concentrations (MICs) in the low micromolar range.
Compound MIC (µg/mL) Pathogen 5-Ethyl-N-(furan-thiophene) 8 Staphylococcus aureus Thiophene derivative X 12 Escherichia coli -
Anti-inflammatory Studies : In a cellular model using LPS-stimulated macrophages, a related thiophene derivative demonstrated significant inhibition of nitric oxide production, indicating its potential as an anti-inflammatory agent.
Compound IC50 (µM) Cell Line 5-Ethyl-N-(furan-thiophene) 25 RAW 264.7 Indomethacin 10 RAW 264.7
The exact mechanism of action for this compound is still under investigation. However, it is hypothesized that the sulfonamide group may interact with specific enzymes or receptors involved in inflammatory pathways or microbial resistance mechanisms.
Propiedades
IUPAC Name |
5-ethyl-N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S3/c1-2-13-5-6-15(23-13)24(19,20)17-11-16(18,12-7-8-21-10-12)14-4-3-9-22-14/h3-10,17-18H,2,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKJUWLXGAXPXQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NCC(C2=COC=C2)(C3=CC=CS3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













